

Sulfaguanidine Solid Forms: Overview and Identification

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Compound Focus: Sulfaguanidine

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Sulfaguanidine (SGD) exhibits complex solid-state behavior, forming multiple anhydrous polymorphs, hydrates, and solvates. Controlled desolvation of these solvates is a key method to obtain specific anhydrous polymorphs that might be otherwise difficult to produce [1].

The table below summarizes the known solid-state forms of **sulfaguanidine**.

Form Type	Nomenclature	Key Characteristics / Solvents
Anhydrites	AH-I, AH-II, AH-III, AH-IV, AH-V	AH-II: Thermodynamically stable at room and low temperatures. AH-I: Stable at higher temperatures, kinetically stable at RT. AH-V: Produced via controlled desolvation [1].
Monohydrates	Hy1-I, Hy1-II	Structurally similar to each other [1].
Solvates	9 known solvates	Solvents include: Tetrahydrofuran (THF), Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, Dimethyl sulfoxide (DMSO), Dimethyl formamide (DMF), Dimethyl acetamide (DMA) [1]. THF and DMSO solvates are isostructural [1].

Experimental Protocols for Solvate Formation and Desolvation

Solvate Screening and Formation

The goal is to discover and produce various solvated forms of SGD. Multiple experimental techniques can be employed [1].

Liquid-Assisted Grinding (LAB)

- **Procedure:**
 - Place **80 mg** of SGD starting material (e.g., AH-I or a hydrate) in a milling vessel.
 - Add **8 drops** of the target organic solvent (for viscous solvents like DMA, use 2 drops).
 - Mill the mixture using a ball mill (e.g., Retsch MM 500) at a frequency of **15 Hz for 30 minutes**.
 - Analyze the resulting product using PXRD to identify the formed solvate [1].
- **Troubleshooting:**
 - **No solvate formation:** Try varying the solvent-to-solid ratio or extending the grinding time.
 - **Incomplete conversion:** Ensure the starting material is finely ground before adding the solvent.

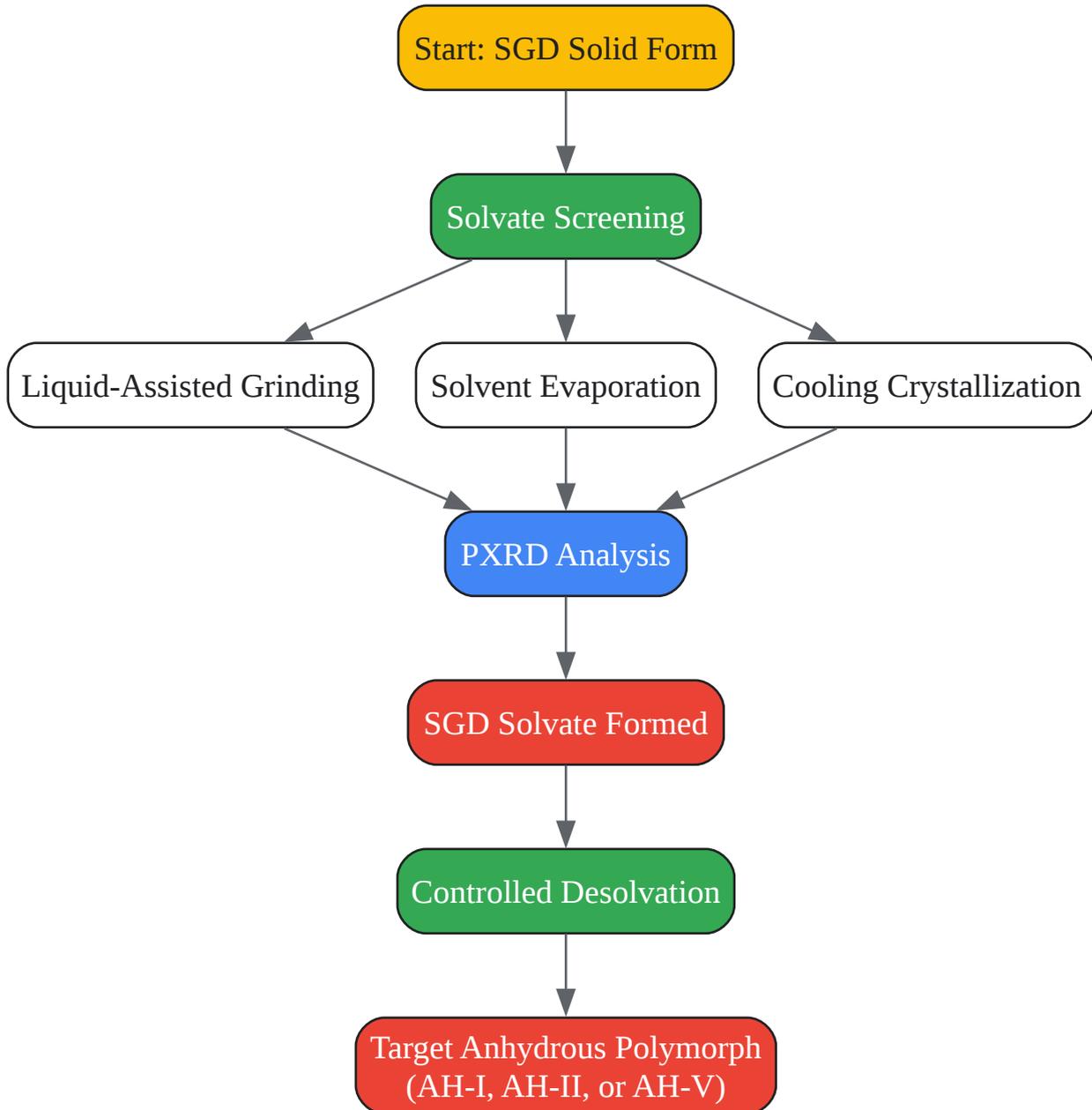
Solvent Evaporation

- **Procedure:**
 - Prepare a saturated solution of SGD (e.g., AH-I) in the desired solvent at room temperature.
 - Filter the solution to remove any undissolved particles.
 - Allow the filtrate to evaporate slowly under ambient conditions.
 - Collect and analyze the resulting crystals by PXRD [1].
- **Troubleshooting:**
 - **Oily precipitate:** The solution may be supersaturated. Try slow cooling crystallization or using an anti-solvent.
 - **Formation of hydrate instead of solvate:** Some solvents are hygroscopic. Use sealed containers or a controlled atmosphere to exclude moisture.

Cooling Crystallization

- **Procedure:**
 - Determine the temperature-dependent solubility of SGD in a solvent using a crystallization reactor (e.g., Crystal16).
 - Heat the solution to near the solvent's boiling point to fully dissolve the solute.
 - Apply a controlled cooling rate (e.g., **0.2 °C/min**) to a lower temperature limit (e.g., **5°C**).
 - Isolate the crystals and characterize them promptly [1].

The following diagram illustrates the workflow for solvate screening and the subsequent desolvation path to obtain target anhydrous forms.



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Controlled Desolvation Protocols

Controlled desolvation is critical for producing pure, crystalline anhydrous forms and avoiding the formation of amorphous or impure phases.

Thermal Desolvation

- **Procedure:**
 - Use simultaneous **Thermogravimetric Analysis (TGA)** and **Differential Scanning Calorimetry (DSC)** to understand the thermal behavior of the solvate. TGA determines the weight loss and temperature of desolvation, while DSC identifies associated thermal events [2] [3].
 - Based on TGA data, heat the solvate in an oven or on a hot-stage under a controlled atmosphere (e.g., nitrogen purge) at a temperature just above the desolvation onset temperature.
 - The specific polymorph obtained (AH-I, AH-II, or AH-V) depends on the parent solvate and the desolvation conditions (temperature, heating rate, and atmosphere) [1].
- **Troubleshooting:**
 - **Formation of amorphous phase:** The desolvation rate may be too rapid. Try a slower heating rate or a lower temperature for a longer duration.
 - **Unexpected polymorph:** The desolvation pathway is sensitive to conditions. Systematically vary temperature and pressure to map the outcomes.

Storage and Handling for Stability

- **Procedure:**
 - Store solvates in a controlled environment, such as a desiccator, to prevent accidental desolvation or conversion to a hydrate due to atmospheric moisture [1].
 - For long-term storage, use vials with tight-sealing caps and consider under an inert gas atmosphere.

Analytical Techniques for Characterization

A multi-technique approach is essential for fully characterizing solid forms before and after desolvation.

Technique	Application in Solvate/Desolvation Analysis
Powder X-ray Diffraction (PXRD)	Primary tool for identifying crystalline phases, monitoring solid-state transformations, and confirming the success of desolvation by comparing patterns to known forms [1] [2].

| **Thermal Analysis (TGA & DSC)** | **TGA**: Quantifies solvent loss and determines desolvation temperature. **DSC**: Measures enthalpy changes, identifies melting points, and reveals solid-solid transitions between polymorphs [1] [3]. | | **Hot-Stage Microscopy (HSM)** | Allows direct visual observation of desolvation events, such as crystal cracking, bubbling, or phase changes, in real-time upon heating [1] [2]. | | **Gravimetric Moisture Sorption** | Measures water uptake or loss as a function of humidity, critical for understanding the stability of anhydrates against hydration [1]. |

Frequently Asked Questions (FAQs)

Q1: Why does my SGD solvate consistently transform into a monohydrate during handling? This is a common issue due to SGD's high tendency to form stable hydrates [1]. To prevent this, perform all handling and storage in a controlled, moisture-free environment, such as inside a glove box or under a dry nitrogen purge.

Q2: We successfully formed a methanol solvate, but upon desolvation, the PXRD shows an amorphous material. What went wrong? Rapid desolvation can collapse the crystal lattice. To promote crystallization into a specific polymorph:

- **Reduce the heating rate** during thermal desolvation.
- Apply **mild vacuum** at room or slightly elevated temperature for slower solvent removal.
- Consider using the desolvation of a different parent solvate (e.g., the THF or DMSO solvate) which may have a more favorable solid-state transformation pathway to your target anhydrate [1].

Q3: How can we be sure which anhydrous polymorph we have obtained after desolvation? Cross-reference your analytical data:

- **PXRD**: The fingerprint technique. Compare your sample's diffraction pattern with known reference patterns for AH-I, AH-II, etc. [1].
- **DSC**: AH-I is the stable polymorph at higher temperatures and will typically have a distinct melting point compared to the room-temperature stable AH-II [1].
- **Vibrational Spectroscopy**: FT-IR or Raman spectroscopy can provide additional evidence, as different polymorphs have unique spectral fingerprints.

Q4: Are there any computational methods to predict solvate formation propensity for SGD? Yes, computational approaches are increasingly used. The study in [1] used crystal structure prediction (CSP) to generate energy landscapes for anhydrates and monohydrates. Other methods mentioned in the search results

include machine learning models and the **COSMO-RS approach**, which can help screen solvents by predicting intermolecular interactions and solubility [1] [4].

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